molecular formula C13H11Cl2N5 B12773909 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3,4-dichlorophenyl)-3-(1-methylethyl)- CAS No. 86869-96-7

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3,4-dichlorophenyl)-3-(1-methylethyl)-

Cat. No.: B12773909
CAS No.: 86869-96-7
M. Wt: 308.16 g/mol
InChI Key: IHBLFZWKCKNBMZ-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3,4-dichlorophenyl)-3-(1-methylethyl)- is a heterocyclic compound that contains both triazole and triazine rings. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For example, the reaction might involve the use of hydrazine derivatives and nitriles or other suitable starting materials. The reaction conditions can vary, but they often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives have been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential use as pharmaceutical agents due to their biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Materials Science: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biology: Study of their interactions with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives would depend on their specific biological activities. For example, if they act as antimicrobial agents, they might inhibit the growth of bacteria by targeting specific enzymes or pathways. Molecular targets could include proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazole and triazine derivatives, such as:

  • 1,2,4-Triazole
  • 1,3,5-Triazine
  • Benzotriazole

Uniqueness

The uniqueness of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3,4-dichlorophenyl)-3-(1-methylethyl)- lies in its specific structure, which combines the triazole and triazine rings with a dichlorophenyl and isopropyl group. This unique structure can impart specific properties and activities that differentiate it from other similar compounds.

Properties

CAS No.

86869-96-7

Molecular Formula

C13H11Cl2N5

Molecular Weight

308.16 g/mol

IUPAC Name

7-(3,4-dichlorophenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-b][1,2,4]triazine

InChI

InChI=1S/C13H11Cl2N5/c1-7(2)12-18-19-13-17-11(6-16-20(12)13)8-3-4-9(14)10(15)5-8/h3-7H,1-2H3

InChI Key

IHBLFZWKCKNBMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=CC(=N2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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